molecular formula C13H19N3O4 B14297333 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide CAS No. 116089-74-8

2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide

Cat. No.: B14297333
CAS No.: 116089-74-8
M. Wt: 281.31 g/mol
InChI Key: WWZGOXFHCVWKKZ-UHFFFAOYSA-N
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Description

2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of an acetamide group attached to a phenyl ring, which is further substituted with a formylhydrazinyl group and two ethoxy groups. This compound is of interest due to its potential reactivity and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves the reaction of 4-(2-formylhydrazinyl)aniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formylhydrazinyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to an alcohol or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the ethoxy groups, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: It may be explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The formylhydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The ethoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethoxy-N-[4-(2-hydrazinyl)phenyl]acetamide: Lacks the formyl group, which may affect its reactivity and applications.

    2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group, which may influence its chemical properties.

Uniqueness

2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide is unique due to the presence of both the formylhydrazinyl and ethoxy groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

CAS No.

116089-74-8

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

2,2-diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide

InChI

InChI=1S/C13H19N3O4/c1-3-19-13(20-4-2)12(18)15-10-5-7-11(8-6-10)16-14-9-17/h5-9,13,16H,3-4H2,1-2H3,(H,14,17)(H,15,18)

InChI Key

WWZGOXFHCVWKKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)NC1=CC=C(C=C1)NNC=O)OCC

Origin of Product

United States

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